

A Comparative Crystallographic Analysis of 3-Methyl-1H-pyrrole Derivatives

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Compound of Interest

Compound Name: 3-Methyl-1H-pyrrole

Cat. No.: B1294618

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data of two **3-Methyl-1H-pyrrole** derivatives: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The structural data, presented in comprehensive tables, offers insights into the molecular geometry and packing of these compounds, which are valuable scaffolds in medicinal chemistry. Detailed experimental protocols for the synthesis and crystallographic analysis are also provided.

Introduction

3-Methyl-1H-pyrrole and its derivatives are key heterocyclic motifs in a vast array of biologically active compounds and natural products. Their structural versatility allows for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide compares the crystallographic parameters of two distinct derivatives to elucidate the structural impact of different substituents on the **3-methyl-1H-pyrrole** core.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate,

providing a clear and objective comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement

Parameter	Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[1]	Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
CCDC Number	Not provided in abstract	285661[2]
Empirical Formula	C ₁₁ H ₁₅ NO ₃	C ₁₀ H ₁₃ NO ₄
Formula Weight	209.24	211.21
Temperature (K)	293(2)	Not specified
Wavelength (Å)	0.71073	Not specified
Crystal System	Monoclinic	Not specified
Space Group	P2 ₁ /c	Not specified
Unit Cell Dimensions		
a (Å)	10.134 (2)	Not specified
b (Å)	8.083 (2)	Not specified
c (Å)	13.568 (3)	Not specified
α (°)	90	Not specified
β (°)	109.43 (3)	Not specified
γ (°)	90	Not specified
Volume (Å ³)	1045.3 (4)	Not specified
Z	4	Not specified
Density (calculated) (Mg/m ³)	1.329	Not specified
Absorption Coefficient (mm ⁻¹)	0.096	Not specified
F(000)	448	Not specified
Data Collection		
Diffractometer	Enraf-Nonius CAD-4	Not specified

Theta range for data collection (°)	2.24 to 24.97	Not specified
Index ranges	$-12 \leq h \leq 11$, $0 \leq k \leq 9$, $0 \leq l \leq 16$	Not specified
Reflections collected	1941	Not specified
Independent reflections	1836 [R(int) = 0.0163]	Not specified
Refinement		
Refinement method	Full-matrix least-squares on F^2	Not specified
Data / restraints / parameters	1836 / 0 / 137	Not specified
Goodness-of-fit on F^2	1.041	Not specified
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0440, wR2 = 0.1220	Not specified
R indices (all data)	R1 = 0.0535, wR2 = 0.1287	Not specified
Largest diff. peak and hole (e.Å ⁻³)	0.203 and -0.205	Not specified

Note: Detailed crystallographic data for Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 285661.

Experimental Protocols

Synthesis and Crystallization of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[1]

The synthesis of the title compound was achieved via a Knorr-type pyrrole synthesis. This involved the condensation of acetylacetone with ethyl oximinoacetoacetate. Single crystals suitable for X-ray diffraction were grown from a dichloromethane/hexane (1:1) solution.

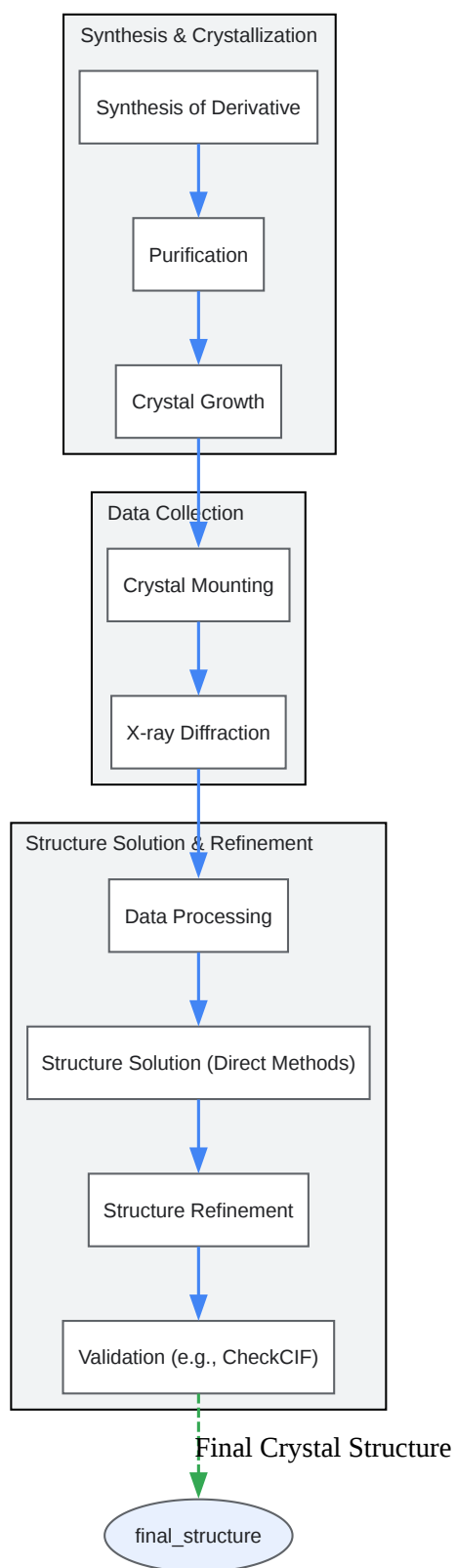
Data Collection and Structure Refinement of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[1]

A suitable single crystal was mounted on an Enraf-Nonius CAD-4 diffractometer. Data were collected at 293(2) K using MoK α radiation ($\lambda = 0.71073 \text{ \AA}$). The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Logical Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a **3-Methyl-1H-pyrrole** derivative.

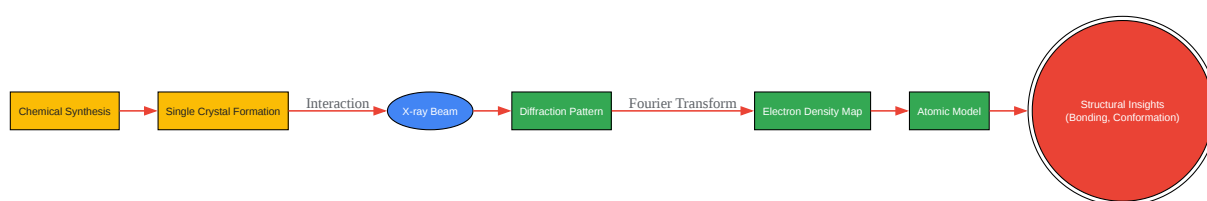


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Caption: General workflow for X-ray crystallographic analysis.

Signaling Pathway Analogy: From Synthesis to Structural Insights

This diagram conceptualizes the process of gaining structural knowledge as a signaling pathway, where each step provides a "signal" that leads to the final understanding of the molecular structure.



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Caption: Conceptual pathway from synthesis to structural knowledge.

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References

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